Cas no 865784-01-6 (Briciclib sodium)

ブリシクリブナトリウム(Briciclib sodium)は、選択的なCDK(サイクリン依存性キナーゼ)阻害剤として開発された抗がん剤候補化合物です。主にCDK2およびCDK9を標的とし、がん細胞の増殖抑制やアポトーシス誘導に効果を示します。その優れた特性として、従来のCDK阻害剤と比較して高い選択性と低い毒性プロファイルが挙げられ、特に固形がん治療への応用が期待されています。また、良好な水溶性を有するナトリウム塩形態であるため、製剤化の容易さや生体内動態の改善が可能です。現在、臨床前段階の研究において有望な抗腫瘍活性が確認されており、新規分子標的治療薬としての開発が進められています。

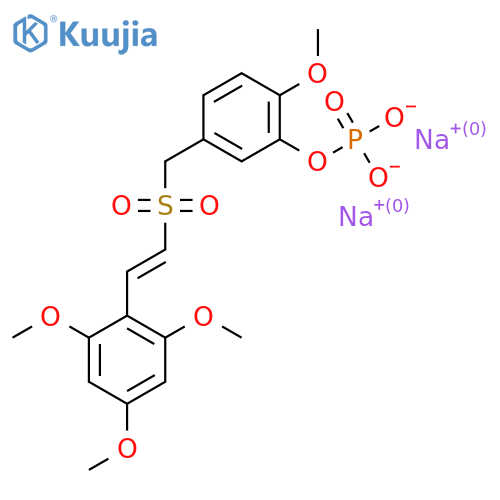

Briciclib sodium structure

商品名:Briciclib sodium

CAS番号:865784-01-6

MF:C19H21Na2O10PS

メガワット:518.382347822189

CID:2852081

Briciclib sodium 化学的及び物理的性質

名前と識別子

-

- disodium,[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] phosphate

- BRICICLIB SODIUM

- Briciclib sodium [USAN]

- 7C9N0VM8NR

- ON 013105

- Briciclib sodium (USAN)

- disodium;[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] phosphate

- D10694

- Q27268065

- 2-Methoxy-5-(((2-(2,4,6-trimethoxyphenyl)ethenyl)sulfonyl)methyl)phenyl disodium phosphate

- Phenol, 2-methoxy-5-((((1E)-2-(2,4,6-trimethoxyphenyl)ethenyl)sulfonyl)methyl)-, 1-(dihydrogen phosphate), sodium salt (1:2)

- Briciclib sodium

-

- インチ: 1S/C19H23O10PS.2Na/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22;;/h5-11H,12H2,1-4H3,(H2,20,21,22);;/q;2*+1/p-2/b8-7+;;

- InChIKey: MIBWXNAYNGADJD-MIIBGCIDSA-L

- ほほえんだ: S(/C=C/C1C(=CC(=CC=1OC)OC)OC)(CC1C=CC(=C(C=1)OP(=O)([O-])[O-])OC)(=O)=O.[Na+].[Na+]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 10

- 重原子数: 33

- 回転可能化学結合数: 9

- 複雑さ: 705

- トポロジー分子極性表面積: 152

Briciclib sodium 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | QJB78401-10 mg |

Briciclib disodium |

865784-01-6 | 10mg |

$629.20 | 2023-01-02 | ||

| Biosynth | QJB78401-5 mg |

Briciclib disodium |

865784-01-6 | 5mg |

$393.25 | 2023-01-02 | ||

| Biosynth | QJB78401-25 mg |

Briciclib disodium |

865784-01-6 | 25mg |

$1,179.75 | 2023-01-02 | ||

| Biosynth | QJB78401-1 mg |

Briciclib disodium |

865784-01-6 | 1mg |

$121.00 | 2023-01-02 | ||

| Biosynth | QJB78401-50 mg |

Briciclib disodium |

865784-01-6 | 50mg |

$1,887.50 | 2023-01-02 |

Briciclib sodium 関連文献

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

865784-01-6 (Briciclib sodium) 関連製品

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量